Tebipenem

Catalog No.
S544816
CAS No.
161715-21-5
M.F
C16H21N3O4S2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebipenem

CAS Number

161715-21-5

Product Name

Tebipenem

IUPAC Name

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C16H21N3O4S2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1

InChI Key

GXXLUDOKHXEFBQ-YJFSRANCSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Tebipenem; LJC-11036; LJC 11036; LJC11036;

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O

The exact mass of the compound Tebipenem is 383.0973 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Carbapenems - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tebipenem (CAS 161715-21-5) is a highly potent, broad-spectrum carbapenem antibiotic and the active free-acid moiety of the clinical prodrug tebipenem pivoxil. In procurement and laboratory settings, it serves as a critical reference standard for in vitro antimicrobial susceptibility testing (AST) and enzymatic profiling, particularly against extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae [1]. Distinguished by its 1-beta-methyl group, Tebipenem exhibits inherent stability against renal dehydropeptidase-1 (DHP-1), eliminating the need for co-administered inhibitors during pharmacokinetic modeling [2]. Its high affinity for penicillin-binding proteins (PBPs) and robust stability profile make it an essential compound for researchers developing or benchmarking next-generation oral beta-lactam therapies.

Generic substitution or the use of related analogs fails in both in vitro and in vivo experimental designs due to distinct metabolic and structural requirements. Most critically, laboratories cannot substitute Tebipenem (the active free acid) with its commercially prevalent prodrug, tebipenem pivoxil, because the esterified prodrug lacks direct antibacterial activity and requires enzymatic cleavage by intestinal esterases to function in cell-free or in vitro microbiological assays[1]. Furthermore, substituting Tebipenem with older intravenous carbapenems like imipenem introduces confounding variables in translational models; imipenem is rapidly degraded by renal dehydropeptidase-1 (DHP-1) and mandates the co-administration of cilastatin, whereas Tebipenem's 1-beta-methyl group provides inherent enzymatic stability [1]. Finally, compared to other carbapenems, Tebipenem demonstrates significantly superior potency against critical Gram-negative pathogens, making it the non-interchangeable standard for contemporary ESBL research[2].

Active Moiety Requirement for In Vitro Assays

For in vitro antimicrobial susceptibility and Penicillin-Binding Protein (PBP) affinity assays, the active free-acid Tebipenem (CAS 161715-21-5) must be used. The clinical prodrug, tebipenem pivoxil, is an ester that lacks direct antibacterial activity until cleaved by intestinal esterases[REFS-1, REFS-2]. Procurement of the free acid is therefore mandatory for any cell-free or in vitro microbiological testing.

Evidence DimensionIn vitro antibacterial activity
Target Compound DataDirectly active (Binds PBPs and inhibits cell wall synthesis)
Comparator Or BaselineTebipenem pivoxil (Inactive in vitro without esterase cleavage)
Quantified DifferenceAbsolute requirement for in vitro efficacy
ConditionsBroth microdilution and in vitro PBP binding assays

Prevents costly experimental failures caused by mistakenly procuring the inactive prodrug for in vitro microbiological assays.

Superior In Vitro Potency vs. Imipenem Against E. coli

In comparative broth microdilution assays against clinical urinary tract infection isolates of Escherichia coli, Tebipenem demonstrates an MIC90 of 0.03 mg/L, which is 8-fold lower than the MIC90 of imipenem (0.25 mg/L) [1]. This positions Tebipenem as a highly potent reference standard for evaluating carbapenem activity against Enterobacteriaceae.

Evidence DimensionMinimum Inhibitory Concentration (MIC90)
Target Compound Data0.03 mg/L (Tebipenem)
Comparator Or Baseline0.25 mg/L (Imipenem)
Quantified Difference8-fold lower MIC90 for Tebipenem
ConditionsIn vitro broth microdilution against E. coli clinical UTI isolates

Ensures researchers are using a highly active carbapenem standard when benchmarking novel therapies against resistant Gram-negative pathogens.

Inherent Stability Against Renal Dehydropeptidase-1 (DHP-1)

Unlike imipenem, which is rapidly degraded by renal dehydropeptidase-1 (DHP-1) and requires co-formulation with the inhibitor cilastatin, Tebipenem features a 1-beta-methyl group that confers inherent stability against DHP-1 hydrolysis[1]. This structural advantage eliminates the need for secondary inhibitors in pharmacokinetic modeling.

Evidence DimensionDHP-1 Hydrolysis Resistance
Target Compound DataStable (No inhibitor required)
Comparator Or BaselineImipenem (Requires cilastatin co-administration)
Quantified DifferenceElimination of secondary inhibitor requirement
ConditionsIn vivo pharmacokinetic modeling and renal clearance assays

Simplifies experimental design in murine infection models by removing the confounding variable of a co-administered enzyme inhibitor.

Slow Tight-Binding Inhibition of Beta-Lactamases

Tebipenem acts as a slow tight-binding inhibitor of beta-lactamase (e.g., from Mycobacterium tuberculosis), exhibiting an apparent Km of 0.8 µM and a highly restricted kcat of 0.03 min-1 [1]. Compared to standard chromogenic substrates like nitrocefin, which are rapidly hydrolyzed, Tebipenem forms an extremely stable enzyme-drug covalent complex.

Evidence DimensionEnzyme turnover rate (kcat)
Target Compound Data0.03 min-1 (Tebipenem)
Comparator Or BaselineRapid hydrolysis (Standard substrates like nitrocefin)
Quantified DifferenceExtremely slow turnover, forming a stable covalent complex
ConditionsIn vitro enzymatic assay with M. tuberculosis beta-lactamase

Provides biochemists with a highly stable mechanistic probe for crystallographic and kinetic studies of beta-lactamase active sites.

In Vitro Antimicrobial Susceptibility Testing (AST)

As the active free-acid moiety, Tebipenem is the required reference standard for broth microdilution and agar dilution assays evaluating carbapenem potency against ESBL-producing Enterobacteriaceae, bypassing the need for prodrug cleavage [1].

Beta-Lactamase Kinetic and Structural Profiling

Due to its exceptionally low turnover rate (kcat = 0.03 min-1), Tebipenem is utilized as a slow tight-binding inhibitor to stabilize beta-lactamase enzymes for crystallographic studies and kinetic profiling [2].

Preclinical Pharmacodynamic Benchmarking

Tebipenem is used in hollow-fiber infection models and murine thigh infection models to establish baseline pharmacokinetic/pharmacodynamic (PK/PD) targets (e.g., fAUC/MIC) for oral carbapenem development, offering a DHP-1 stable alternative to imipenem [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

383.09734851 Da

Monoisotopic Mass

383.09734851 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q2TWQ1I31U

Other CAS

161715-21-5

Wikipedia

Tebipenem

Dates

Last modified: 08-15-2023
1: Cielecka-Piontek J, Paczkowska M, Zalewski P, Talaczyńska A, Mizera M. Tebipenem pivoxyl. Derivative spectroscopy study of stability of the first oral carbapenem. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Jan 25;135:14-9. doi: 10.1016/j.saa.2014.06.083. Epub 2014 Jun 23. PubMed PMID: 25036644.
2: Cielecka-Piontek J, Zalewski P, Paczkowska M. The chromatographic approach to kinetic studies of tebipenem pivoxil. J Chromatogr Sci. 2015 Feb;53(2):325-30. doi: 10.1093/chromsci/bmu063. Epub 2014 Jun 30. PubMed PMID: 24981980.
3: Mizera M, Talaczyńska A, Zalewski P, Skibiński R, Cielecka-Piontek J. Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination. Talanta. 2015 May;137:174-81. doi: 10.1016/j.talanta.2015.01.032. Epub 2015 Feb 4. PubMed PMID: 25770622.
4: Thamlikitkul V, Lorchirachoonkul N, Tiengrim S. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli. J Med Assoc Thai. 2014 Dec;97(12):1259-68. PubMed PMID: 25764632.
5: Hazra S, Xu H, Blanchard JS. Tebipenem, a new carbapenem antibiotic, is a slow substrate that inhibits the β-lactamase from Mycobacterium tuberculosis. Biochemistry. 2014 Jun 10;53(22):3671-8. doi: 10.1021/bi500339j. Epub 2014 May 29. PubMed PMID: 24846409; PubMed Central PMCID: PMC4053071.
6: Talaczyńska A, Lewandowska K, Garbacki P, Zalewski P, Skibiński R, Miklaszewski A, Mizera M, Cielecka-Piontek J. Solid-state stability studies of crystal form of tebipenem. Drug Dev Ind Pharm. 2016;42(2):238-44. doi: 10.3109/03639045.2015.1044902. Epub 2015 Jun 5. PubMed PMID: 26043654.
7: Seenama C, Tiengrim S, Thamlikitkul V. In vitro activity of tebipenem against Burkholderia pseudomallei. Int J Antimicrob Agents. 2013 Oct;42(4):375. doi: 10.1016/j.ijantimicag.2013.06.016. Epub 2013 Aug 24. PubMed PMID: 23978354.
8: Li H, Wang Z, Zhang F, Wang Q, Chen H, Zhao C, Wang H. In vitro antibacterial activities of two novel oral antibiotics, tebipenem and cefditoren, and other comparators against community-acquired respiratory tract infection-associated bacterial pathogens: a multicentre study in China. Int J Antimicrob Agents. 2014 Jan;43(1):92-3. doi: 10.1016/j.ijantimicag.2013.09.009. Epub 2013 Oct 16. PubMed PMID: 24183753.
9: Cielecka-Piontek J, Zalewski P, Barszcz B, Lewandowska K, Paczkowska M. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia. 2013 Apr;76(7-8):381-386. Epub 2012 Oct 5. PubMed PMID: 23555151; PubMed Central PMCID: PMC3612176.
10: Sugita R. Good transfer of tebipenem into middle ear effusion conduces to the favorable clinical outcomes of tebipenem pivoxil in pediatric patients with acute otitis media. J Infect Chemother. 2013 Jun;19(3):465-71. doi: 10.1007/s10156-012-0513-5. Epub 2013 Feb 8. PubMed PMID: 23393013.
11: Shihyakugari A, Miki A, Nakamoto N, Satoh H, Sawada Y. First case report of suspected onset of convulsive seizures due to co-administration of valproic acid and tebipenem. Int J Clin Pharmacol Ther. 2015 Jan;53(1):92-6. doi: 10.5414/CP202188. PubMed PMID: 25407257.
12: Yao Q, Wang J, Cui T, Yang Z, Su M, Zhao P, Yan H, Zhan Y, Yang H. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo. Molecules. 2016 Jan 6;21(1):62. doi: 10.3390/molecules21010062. PubMed PMID: 26751436.
13: Fujisaki M, Sadamoto S, Ikedo M, Totsuka K, Kaku M, Tateda K, Hirakata Y, Yamaguchi K. Development of interpretive criteria for tebipenem disk diffusion susceptibility testing with Staphylococcus spp. and Haemophilus influenzae. J Infect Chemother. 2011 Feb;17(1):17-23. doi: 10.1007/s10156-010-0091-3. Epub 2010 Jul 31. PubMed PMID: 20676913.
14: Kataoka H, Kasahara H, Sasagawa Y, Matsumoto M, Shimada S. [Evaluation of safety and efficacy of tebipenem pivoxil granules for pediatric in pneumonia, otitis media and sinusitis]. Jpn J Antibiot. 2016 Feb;69(1):53-76. Japanese. PubMed PMID: 27290830.
15: Muratani T, Doi K, Kobayashi T, Nakamura T, Matsumoto T. [Antimicrobial activity of tebipenem against various clinical isolates from various specimen, mainly urinary tract]. Jpn J Antibiot. 2009 Apr;62(2):116-26. Japanese. PubMed PMID: 19673353.
16: Kishii K, Chiba N, Morozumi M, Ono A, Ida T, Ubukata K. In vitro activity of tebipenem, a new oral carbapenem antibiotic, against beta-lactamase-nonproducing, ampicillin-resistant Haemophilus influenzae. Antimicrob Agents Chemother. 2010 Sep;54(9):3970-3. doi: 10.1128/AAC.00054-10. Epub 2010 Jun 28. PubMed PMID: 20585130; PubMed Central PMCID: PMC2934951.
17: Sakata H. [Clinical efficacy of tebipenem pivoxil treatment in children with pneumonia, who had no relief despite having administered oral beta-lactam antibiotics]. Jpn J Antibiot. 2011 Jun;64(3):171-7. Japanese. PubMed PMID: 21861308.
18: Kuroki H, Tateno N, Ikeda H, Saito N. Investigation of pneumonia-causing pathogenic organisms in children and the usefulness of tebipenem pivoxil for their treatment. J Infect Chemother. 2010 Aug;16(4):280-7. doi: 10.1007/s10156-010-0053-9. Epub 2010 Mar 31. PubMed PMID: 20352278.
19: Kato K, Shirasaka Y, Kuraoka E, Kikuchi A, Iguchi M, Suzuki H, Shibasaki S, Kurosawa T, Tamai I. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport. Mol Pharm. 2010 Oct 4;7(5):1747-56. doi: 10.1021/mp100130b. Epub 2010 Sep 3. PubMed PMID: 20735088.
20: Kobayashi R, Konomi M, Hasegawa K, Morozumi M, Sunakawa K, Ubukata K. In vitro activity of tebipenem, a new oral carbapenem antibiotic, against penicillin-nonsusceptible Streptococcus pneumoniae. Antimicrob Agents Chemother. 2005 Mar;49(3):889-94. PubMed PMID: 15728880; PubMed Central PMCID: PMC549228.

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